molecular formula C6H2BrClN2 B2511781 4-Bromo-2-chloronicotinonitrile CAS No. 1807017-39-5

4-Bromo-2-chloronicotinonitrile

Cat. No. B2511781
M. Wt: 217.45
InChI Key: LBAHFQLANUWCPI-UHFFFAOYSA-N
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Description

4-Bromo-2-chloronicotinonitrile is a chemical compound with the molecular formula C6H2BrClN2 . It is an important pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 4-Bromo-2-chloronicotinonitrile involves several steps . The process starts with the reaction of malononitrile with trimethyl orthoacetate to obtain 2-(1-methoxy ethylidene) malononitrile. This compound is then reacted with N, N-dimethylformamide dimethyl acetal to obtain 2-(3-(dimethylamino)-1-methoxy allyl) malononitrile. Under acidic conditions, this compound is converted to 2-hydroxy-3-cyano-4-methoxypyridine, which is then reacted with a chlorinating reagent to obtain 2-chloro-3-cyano-4-methoxypyridine. Finally, 2-chloro-3-cyano-4-methoxypyridine is reacted with a bromination reagent to obtain 4-Bromo-2-chloronicotinonitrile .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-chloronicotinonitrile is characterized by the presence of bromine, chlorine, and nitrile groups attached to a pyridine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Bromo-2-chloronicotinonitrile have been described in the synthesis analysis section. The reactions involve the use of various reagents and conditions, including trimethyl orthoacetate, N, N-dimethylformamide dimethyl acetal, acidic conditions, a chlorinating reagent, and a bromination reagent .

Scientific Research Applications

  • Pharmaceutical and Pesticide Intermediates
    • 4-Bromo-2-chloronicotinonitrile is an important pharmaceutical intermediate . It is also used in the synthesis of pesticide intermediates .
    • The compound is used in the synthesis of thienopyridines, which are characteristic IKK beta inhibitors .
    • The synthesis involves several steps, including the reaction of malononitrile with trimethyl orthoacetate, reaction with N, N-dimethylformamide dimethyl acetal, and subsequent reactions under acidic conditions .
    • The synthesis process is reported to be simple, with mild reaction conditions and a high output rate .
  • Synthesis of Thienopyridines

    • 4-Bromo-2-chloronicotinonitrile is used in the synthesis of thienopyridines, which are characteristic IKK beta inhibitors .
    • The synthesis process involves several steps, including the reaction of malononitrile with trimethyl orthoacetate, reaction with N, N-dimethylformamide dimethyl acetal, and subsequent reactions under acidic conditions .
    • The synthesis process is reported to be simple, with mild reaction conditions and a high output rate .
  • Chemical Properties and Storage

    • 4-Bromo-2-chloronicotinonitrile is a solid substance .
    • It should be stored in an inert atmosphere at temperatures between 2-8°C .
    • It has a molecular weight of 217.45 .
  • Synthesis of 4-Bromo-2-chloronicotinonitrile

    • A patent discloses a method for synthesizing 4-Bromo-2-chloronicotinonitrile, which involves several steps :
      • Reacting malononitrile with trimethyl orthoacetate to obtain 2-(1-methoxy ethylidene) malononitrile, and reacting with N, N-dimethylformamide dimethyl acetal to obtain 2-(3-(dimethylamino)-1-methoxy allyl) malononitrile .
      • Reacting 2-(3-(dimethylamino)-1-methoxyallyl) malononitrile under an acidic condition to obtain 2-hydroxy-3-cyano-4-methoxypyridine, and then reacting with a chlorinating reagent to obtain 2-chloro-3-cyano-4-methoxypyridine .
      • Reacting 2-chloro-3-cyano-4-methoxypyridine with a bromination reagent to obtain 4-bromo-2-chloronicotinonitrile .
    • The advantages of this method are its simple process, mild reaction conditions, and high output rate .
  • Chemical Properties and Storage

    • 4-Bromo-2-chloronicotinonitrile is a solid substance .
    • It should be stored in an inert atmosphere at temperatures between 2-8°C .
    • It has a molecular weight of 217.45 .

Safety And Hazards

4-Bromo-2-chloronicotinonitrile is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-bromo-2-chloropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAHFQLANUWCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloronicotinonitrile

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